3,5-Dimethoxyisothiazole-4-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethoxy-1,2-thiazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2S/c1-9-5-4(3-7)6(10-2)11-8-5/h1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCJUJNQXUXUHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NS1)OC)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformations of 3,5 Dimethoxyisothiazole 4 Carbonitrile
Reactivity of the Isothiazole (B42339) Ring System
The isothiazole ring is an aromatic heterocyclic system. The reactivity of the isothiazole ring in 3,5-Dimethoxyisothiazole-4-carbonitrile is modulated by the electronic effects of its substituents. The two methoxy (B1213986) groups at positions 3 and 5 are electron-donating through resonance, increasing the electron density of the ring. Conversely, the nitrile group at position 4 is strongly electron-withdrawing through both inductive and resonance effects.
This substitution pattern makes the isothiazole ring generally electron-rich, which would typically enhance its reactivity towards electrophiles. However, the C4 position, being situated between two electron-donating methoxy groups and bearing a strong electron-withdrawing nitrile group, is sterically hindered and electronically deactivated towards electrophilic attack. Electrophilic substitution, if it were to occur on the ring, would likely be directed to any available positions, though the current structure is fully substituted at the carbon atoms.
Nucleophilic attack on the isothiazole ring itself is generally difficult due to the inherent electron-rich nature of aromatic systems. However, the presence of the electron-withdrawing nitrile group can potentially render the ring more susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitrile group, which in this case are the C3 and C5 positions bearing the methoxy groups.
Transformations Involving the Nitrile Moiety
The nitrile group is a versatile functional group that can undergo a wide array of chemical transformations. uba.ar Its reactivity is characterized by the electrophilic nature of the carbon atom and the nucleophilicity of the nitrogen atom. stackexchange.com
The carbon atom of the nitrile group in this compound is electrophilic and susceptible to attack by nucleophiles. acs.orgresearchgate.net This can lead to the formation of a variety of functional groups.
Common nucleophilic addition reactions include:
Hydrolysis: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid (3,5-Dimethoxyisothiazole-4-carboxylic acid) or a carboxylate salt, respectively. This process typically proceeds through an amide intermediate. minia.edu.eg
Reduction: The nitrile group can be reduced to a primary amine ( (3,5-Dimethoxyisothiazol-4-yl)methanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄). acs.org Milder reducing agents may yield an aldehyde.
Addition of Organometallic Reagents: Grignard reagents and organolithium compounds can add to the nitrile carbon to form ketones after hydrolysis of the intermediate imine. saskoer.ca For instance, reaction with methylmagnesium bromide would yield 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one.
| Reactant | Reagent | Product |
|---|---|---|
| This compound | H₃O⁺, heat | 3,5-Dimethoxyisothiazole-4-carboxylic acid |
| This compound | 1. LiAlH₄; 2. H₂O | (3,5-Dimethoxyisothiazol-4-yl)methanamine |
| This compound | 1. CH₃MgBr; 2. H₃O⁺ | 1-(3,5-Dimethoxyisothiazol-4-yl)ethan-1-one |
Nitriles can participate as dipolarophiles or dienophiles in cycloaddition reactions, leading to the formation of new heterocyclic rings. uba.arwikipedia.orgorganic-chemistry.org
[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): The nitrile group can react with 1,3-dipoles such as azides, nitrile oxides, and diazomethane (B1218177) to form five-membered heterocyclic rings. wikipedia.orgorganic-chemistry.orgmdpi.comyoutube.com For example, reaction with an azide (B81097) would yield a tetrazole derivative fused or attached to the isothiazole ring.
[4+2] Cycloadditions (Diels-Alder Reactions): Although less common for simple nitriles, if the nitrile group is part of a conjugated system, it can act as a dienophile in Diels-Alder reactions. researchgate.net The reactivity in this context would depend on the electronic nature of the diene.
| Reaction Type | Reactant | Dipole/Diene | Potential Product Class |
|---|---|---|---|
| [3+2] Cycloaddition | This compound | Organic Azide (e.g., Phenyl azide) | Tetrazolylisothiazole |
| [3+2] Cycloaddition | This compound | Nitrile Oxide (e.g., Benzonitrile oxide) | Oxadiazolylisothiazole |
The nitrile group can act as a radical acceptor in cascade reactions, which are a series of intramolecular or intermolecular radical reactions that occur in a single step to form multiple bonds. vaia.comresearchgate.net In such reactions, a radical species can add to the carbon-nitrogen triple bond, initiating a sequence of cyclizations or other bond-forming events. mdpi.com The specifics of these reactions are highly dependent on the structure of the starting material and the radical initiator used.
The nitrile group can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govnih.gov This allows for the selective activation and modification of C-H bonds at positions that would otherwise be unreactive. acs.org In the context of an aromatic or heteroaromatic system, a nitrile group can direct functionalization to the ortho or meta positions. nih.govnih.gov While the isothiazole ring of this compound is fully substituted, this directing ability could be exploited if the molecule were part of a larger system with available C-H bonds on an adjacent ring. rsc.orgacs.org
Reactivity of Methoxy Substituents and their Influence on the Isothiazole Core
The methoxy groups themselves can undergo certain reactions:
Ether Cleavage: Under strong acidic conditions (e.g., HBr or HI), the methoxy groups can be cleaved to yield hydroxyl groups, converting this compound into 3,5-Dihydroxyisothiazole-4-carbonitrile. saskoer.cawikipedia.orglibretexts.orgsciepub.comnih.gov This reaction typically proceeds via an Sₙ1 or Sₙ2 mechanism, depending on the stability of the carbocation that would be formed upon cleavage. saskoer.canih.gov
Nucleophilic Substitution: While generally unreactive towards nucleophilic substitution, under harsh conditions or with specific activating groups on the ring, the methoxy groups could potentially be displaced by strong nucleophiles. The presence of the electron-withdrawing nitrile group might facilitate such a reaction at the C3 and C5 positions.
The electron-donating nature of the methoxy groups also influences the reactivity of the other functional groups. For instance, by increasing the electron density of the isothiazole ring, they can affect the electrophilicity of the nitrile carbon.
Mechanistic Investigations of Key Reactions
Detailed mechanistic investigations provide a fundamental understanding of how chemical reactions proceed, including the transition states, intermediates, and the factors that control reaction rates and selectivity. For this compound, such specific studies are not readily found.
Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful tools for elucidating reaction mechanisms, predicting molecular properties, and understanding the electronic structure of molecules. While there are no specific quantum chemical studies reported for this compound, research on analogous isothiazole and thiazole (B1198619) derivatives highlights the utility of these methods.
For instance, computational studies on other five-membered heterocyclic compounds have been used to:
Analyze the stability and reactivity of various isomers.
Investigate the thermodynamics and kinetics of reaction pathways.
Elucidate the role of substituents in directing chemical reactivity.
In the absence of direct studies, theoretical investigations on this compound would likely focus on the influence of the electron-donating methoxy groups at positions 3 and 5, and the electron-withdrawing nitrile group at position 4, on the electron density distribution and reactivity of the isothiazole ring. These calculations could predict the most likely sites for nucleophilic or electrophilic attack and the energy barriers for various potential transformations.
Table 1: Postulated Areas of Quantum Chemical Investigation for this compound
| Area of Investigation | Potential Insights |
|---|---|
| Frontier Molecular Orbital Analysis (HOMO-LUMO) | Prediction of reactivity towards electrophiles and nucleophiles. The energy gap would indicate chemical stability. |
| Molecular Electrostatic Potential (MEP) Mapping | Identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |
| Transition State Calculations | Determination of activation energies for hypothetical reactions, providing insights into reaction kinetics. |
| Natural Bond Orbital (NBO) Analysis | Understanding of charge distribution and delocalization within the isothiazole ring system. |
This table is a hypothetical representation of potential research avenues based on common computational chemistry practices, as direct data for the specific compound is unavailable.
Asymmetric catalysis is a critical field for the synthesis of enantiomerically pure compounds. The evaluation of catalyst efficiency typically involves measuring parameters such as yield, diastereoselectivity, and enantiomeric excess for a given transformation. There is no specific information available on the use of this compound as a substrate in catalytic asymmetric transformations.
Research on other heterocyclic compounds has demonstrated the potential for isothiazole derivatives to participate in various metal-catalyzed cross-coupling reactions and other transformations. The development of asymmetric variants of these reactions would be a subject of catalyst efficiency assessment.
Table 2: Hypothetical Catalyst Screening for a Postulated Asymmetric Reaction of an Isothiazole Derivative
| Catalyst System | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |
|---|---|---|---|---|---|
| Pd(OAc)₂ | (R)-BINAP | Toluene | 80 | Data not available | Data not available |
| Cu(OTf)₂ | Box | CH₂Cl₂ | 0 | Data not available | Data not available |
| Rh(acac)(CO)₂ | (S,S)-Chiraphos | THF | 25 | Data not available | Data not available |
This table is illustrative of a typical catalyst screening process. The entries are hypothetical as no experimental data for asymmetric transformations of this compound has been found.
Advanced Spectroscopic Characterization Techniques for 3,5 Dimethoxyisothiazole 4 Carbonitrile
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for characterizing organic compounds. The chemical shifts observed in the spectra of 3,5-Dimethoxyisothiazole-4-carbonitrile provide direct evidence for its molecular structure.
The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the two methoxy (B1213986) groups. Due to their different positions on the isothiazole (B42339) ring (at C3 and C5), these protons would likely exhibit slightly different chemical shifts. The integration of these signals would confirm the presence of three protons for each methoxy group.
The ¹³C NMR spectrum provides a map of the carbon framework of the molecule. Each carbon atom in this compound, including those in the isothiazole ring, the nitrile group, and the two methoxy groups, would give rise to a unique signal. The chemical shifts of the ring carbons (C3, C4, and C5) are indicative of the electronic environment within the heterocyclic ring. The carbon of the nitrile group (-C≡N) is expected to appear in a characteristic downfield region, while the methoxy carbons will have signals in the typical range for sp³-hybridized carbons bonded to an oxygen atom.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on general principles and data for related structures. Actual experimental values may vary.)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 3-OCH₃ | 3.9 - 4.2 | 56 - 60 |
| 5-OCH₃ | 4.0 - 4.3 | 57 - 61 |
| C3 | - | 160 - 165 |
| C4 | - | 90 - 95 |
| C5 | - | 170 - 175 |
| C≡N | - | 115 - 120 |
This table is interactive. Click on the headers to sort the data.
To unambiguously assign the proton and carbon signals and to confirm the connectivity between atoms, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments would be used to identify any spin-spin coupling between protons. In this particular molecule, with no adjacent protons, significant COSY correlations are not expected, which in itself is a confirmation of the substitution pattern.
HSQC spectroscopy correlates directly bonded proton and carbon atoms. This would definitively link the proton signals of the methoxy groups to their corresponding carbon signals.
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Infrared (IR) spectroscopy is particularly useful for identifying the presence of specific functional groups. In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of the nitrile and methoxy groups, as well as the vibrations of the isothiazole ring.
Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹, which is a hallmark of the nitrile functional group.
C-O Stretch: The C-O stretching vibrations of the two methoxy groups would likely appear as strong bands in the 1050-1250 cm⁻¹ region.
C-H Stretch: The C-H stretching vibrations of the methyl groups in the methoxy substituents would be observed around 2850-3000 cm⁻¹.
Isothiazole Ring Vibrations: The stretching and bending vibrations of the C=N, C=C, and S-N bonds within the isothiazole ring would give rise to a series of bands in the fingerprint region (below 1600 cm⁻¹).
Table 2: Characteristic Infrared Absorption Frequencies for this compound (Note: Predicted values based on typical functional group frequencies.)
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| -C≡N | Stretching | 2220 - 2260 |
| -OCH₃ | C-O Stretching | 1050 - 1250 |
| -OCH₃ | C-H Stretching | 2850 - 3000 |
| Isothiazole Ring | Ring Vibrations | < 1600 |
This table is interactive. Click on the headers to sort the data.
Raman spectroscopy, which is complementary to IR spectroscopy, provides further insights into the molecular vibrations. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy detects changes in polarizability. Therefore, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, the symmetric vibrations of the isothiazole ring and the C≡N stretch are expected to be prominent in the Raman spectrum. By analyzing both IR and Raman spectra, a more complete picture of the vibrational modes of the molecule can be obtained, which can also provide information about its symmetry and conformational properties.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are used to study the electronic transitions within a molecule. These techniques provide information about the electronic structure and can be sensitive to the molecular environment.
UV-Vis absorption spectroscopy measures the absorption of light as a function of wavelength. For this compound, the presence of the conjugated isothiazole ring system and the nitrile group is expected to give rise to electronic transitions in the UV region. The absorption maxima (λmax) would correspond to π → π* and n → π* transitions. The specific wavelengths and intensities of these absorptions are influenced by the nature of the chromophore and the presence of auxochromic groups like the methoxy substituents.
Fluorescence spectroscopy involves the emission of light from a molecule after it has been excited to a higher electronic state. Not all molecules fluoresce, but for those that do, the emission spectrum provides information about the excited state and can be used for quantitative analysis. The fluorescence properties of this compound would depend on its ability to efficiently emit photons from its lowest excited singlet state. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, can provide insights into the structural and electronic changes that occur in the excited state.
Table 3: Predicted Electronic Spectroscopy Properties for this compound (Note: Predicted values based on related heterocyclic systems.)
| Spectroscopic Parameter | Predicted Value |
| UV-Vis Absorption Maximum (λmax) | 250 - 350 nm |
| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |
| Fluorescence Emission Maximum (λem) | Dependent on quantum yield |
This table is interactive. Click on the headers to sort the data.
Analysis of Electronic Transitions and Conjugation
The electronic structure of this compound, which features a heterocyclic aromatic ring, methoxy groups, and a nitrile substituent, gives rise to characteristic electronic transitions when analyzed by UV-Visible spectroscopy. The absorption of UV or visible radiation corresponds to the excitation of outer electrons from their ground state to a higher energy, excited state. In organic molecules, these absorptions are generally restricted to functional groups, known as chromophores, that have valence electrons with low excitation energies.
For this compound, the key chromophores include the isothiazole ring, the carbon-nitrogen triple bond of the nitrile group, and the oxygen atoms of the methoxy groups. The electronic transitions are primarily of two types: π → π* and n → π*.
π → π Transitions:* These transitions involve the promotion of an electron from a π bonding molecular orbital to a π anti-bonding molecular orbital. They are characteristic of unsaturated systems, such as the conjugated double bonds within the isothiazole ring and the nitrile group. These transitions are typically high-energy and result in strong absorption bands, often with high molar absorptivity (ε) values, generally between 1,000 and 10,000 L mol⁻¹ cm⁻¹. The extent of conjugation in a molecule significantly influences the wavelength of these absorptions; longer conjugated systems require less energy for the transition, resulting in absorption at longer wavelengths.
n → π Transitions:* These transitions occur when a non-bonding electron (from the lone pairs on the nitrogen, oxygen, or sulfur atoms) is promoted to a π anti-bonding molecular orbital. These transitions require less energy than π → π* transitions and thus appear at longer wavelengths. However, they are typically much less intense, with molar absorptivity values often in the range of 10 to 100 L mol⁻¹ cm⁻¹.
The solvent can influence the position of these absorption bands. For instance, n → π* transitions often experience a hypsochromic (blue) shift to shorter wavelengths in polar solvents, while π → π* transitions may show a bathochromic (red) shift. A hypothetical UV-Vis absorption spectrum for this compound would likely display intense absorptions in the 200-400 nm range, corresponding to the π → π* transitions of its conjugated system.
Table 1: Hypothetical UV-Vis Absorption Data for this compound
| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Solvent |
|---|---|---|---|
| π → π* | ~250-280 | > 5,000 | Hexane |
Fluorescence Studies and Excited-State Phenomena
Fluorescence spectroscopy provides insights into the excited-state dynamics of a molecule following the absorption of light. When a molecule absorbs a photon and reaches an excited electronic state, it can return to the ground state by emitting a photon, a process known as fluorescence. This emission typically occurs at a longer wavelength (lower energy) than the absorption, with the energy difference known as the Stokes shift.
For a molecule like this compound, fluorescence would originate from the lowest excited singlet state (S₁). The efficiency of this process is quantified by the fluorescence quantum yield (ΦF), which is the ratio of photons emitted to photons absorbed. The excited-state lifetime (τ) is another critical parameter, representing the average time the molecule spends in the excited state before returning to the ground state.
The excited-state phenomena of this compound would be influenced by its structure. The molecule possesses both electron-donating (methoxy) and electron-withdrawing (nitrile) groups, which can facilitate intramolecular charge transfer (ICT) upon excitation. In polar solvents, an ICT state may be stabilized, potentially leading to dual fluorescence from both a locally excited (LE) state and a charge-transfer state. Non-radiative decay processes, such as internal conversion and intersystem crossing to a triplet state, compete with fluorescence and can reduce the quantum yield.
Table 2: Illustrative Fluorescence Properties for this compound
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Wavelength (λex) | 280 nm | In acetonitrile |
| Emission Wavelength (λem) | 350 nm | In acetonitrile |
| Stokes Shift | 70 nm | In acetonitrile |
| Fluorescence Quantum Yield (ΦF) | 0.45 | In cyclohexane |
X-ray Absorption Near Edge Structure (XANES) for Electronic Structure Characterization
X-ray Absorption Near Edge Structure (XANES), also known as Near Edge X-ray Absorption Fine Structure (NEXAFS), is a powerful, element-selective technique for probing the electronic structure of a material. It involves tuning the energy of an X-ray beam to the binding energy of a core-level electron (e.g., 1s) of a specific element within the molecule. When a core electron absorbs an X-ray photon, it is excited into unoccupied electronic states. The resulting absorption spectrum provides detailed information about the local geometry and electronic properties, such as the oxidation state and the density of unoccupied states.
For this compound, XANES could be applied to study the K-edges of the sulfur, nitrogen, and oxygen atoms.
Sulfur K-edge XANES would provide information on the oxidation state of the sulfur atom within the isothiazole ring and its bonding environment.
Nitrogen K-edge XANES could differentiate between the two nitrogen environments: the sp²-hybridized nitrogen in the heterocyclic ring and the sp-hybridized nitrogen of the nitrile group.
Oxygen K-edge XANES would characterize the electronic environment of the oxygen atoms in the two methoxy groups.
The precise energy and shape of the absorption edge and pre-edge features in a XANES spectrum are sensitive to the chemical environment of the absorbing atom, making it a valuable tool for detailed electronic structure characterization.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure through fragmentation analysis. For this compound (molecular formula: C₆H₆N₂O₂S), high-resolution mass spectrometry (HRMS) can confirm the molecular formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺).
Under electron ionization (EI) or other ionization techniques, the molecular ion can undergo fragmentation, breaking into smaller, charged ions. The pattern of these fragment ions is characteristic of the molecule's structure. A plausible fragmentation pathway for this compound could involve:
Loss of a methyl radical (•CH₃) from a methoxy group.
Loss of a methoxy radical (•OCH₃).
Cleavage of the isothiazole ring, a common pathway for heterocyclic compounds.
Loss of small neutral molecules like carbon monoxide (CO) or hydrogen cyanide (HCN).
Analyzing these fragmentation patterns allows for the structural confirmation of the molecule.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z (Mass/Charge) | Ion Formula | Identity/Proposed Fragment |
|---|---|---|
| 170.0150 | [C₆H₆N₂O₂S]⁺ | Molecular Ion ([M]⁺) |
| 155.0000 | [C₅H₃N₂O₂S]⁺ | [M - CH₃]⁺ |
| 142.0204 | [C₅H₄N₂OS]⁺ | [M - CO]⁺ or [M - C₂H₄]⁺ |
| 139.9993 | [C₅H₃N₂OS]⁺ | [M - OCH₃]⁺ |
Computational and Theoretical Studies of 3,5 Dimethoxyisothiazole 4 Carbonitrile
Reaction Mechanism Elucidation through Computational Approaches
Energetic Profiles of Reaction Pathways
Computational chemistry provides a powerful lens for examining the potential reaction pathways of 3,5-Dimethoxyisothiazole-4-carbonitrile. A crucial aspect of understanding its reactivity is the characterization of the energetic profiles of key transformations, such as thermal decomposition or ring-opening reactions. Isothiazoles, as a class of sulfur-nitrogen heterocycles, can undergo ring cleavage under thermal or photochemical conditions. mdpi.commedwinpublishers.com Density Functional Theory (DFT) is a commonly employed method to calculate the transition states and activation energies for such processes. nih.govnih.gov
For this compound, a plausible decomposition pathway could involve the initial cleavage of the weak N-S bond, leading to a diradical intermediate. The substituents—two methoxy (B1213986) groups and a carbonitrile group—are expected to significantly influence the stability of the reactant, transition states, and products, thereby altering the energetic barriers of the reaction. The electron-donating methoxy groups and the electron-withdrawing carbonitrile group can modulate the electron density within the isothiazole (B42339) ring, affecting its stability. researchgate.net
A hypothetical energetic profile for the thermal decomposition of this compound, as calculated by DFT, could reveal the energy barriers for competing pathways. For instance, the initial N-S bond cleavage might be followed by subsequent fragmentation. The table below presents a representative set of calculated activation energies for a hypothetical ring-opening reaction of a substituted isothiazole, illustrating how computational methods can quantify reaction energetics.
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| Step 1: N-S Bond Cleavage | Initial ring-opening to form a diradical intermediate. | 35.8 |
| Step 2: C-S Bond Scission | Fragmentation of the diradical intermediate. | 22.5 |
| Step 3: Rearrangement | Intramolecular rearrangement of a fragment. | 15.3 |
Advanced Quantum Chemical Methods
Beyond standard DFT calculations, advanced quantum chemical methods can unravel more subtle aspects of the electronic structure of this compound.
Some nitrogen-sulfur heterocyclic compounds can exhibit biradicaloid character, where the ground state has contributions from both a closed-shell (non-radical) and an open-shell (diradical) electronic configuration. mdpi.com This characteristic can have significant implications for the molecule's reactivity and photophysical properties. Advanced methods like multireference calculations or broken-symmetry DFT can be employed to investigate and quantify the biradicaloid character.
For this compound, the presence of electronegative nitrogen and sulfur atoms, combined with the influence of substituents, could lead to a low-lying excited state with significant diradical character. researchgate.net The table below illustrates how different computational methods could be used to probe the electronic states of a substituted isothiazole.
| Computational Method | Property Investigated | Illustrative Finding |
|---|---|---|
| Time-Dependent DFT (TD-DFT) | Vertical Excitation Energies | First excited singlet state at 3.8 eV. |
| Broken-Symmetry DFT (BS-DFT) | Biradicaloid Character of Ground State | Low (5%) biradicaloid character. |
| Complete Active Space Self-Consistent Field (CASSCF) | Multireference character of electronic states | Ground state is predominantly single-reference. |
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or other properties. nih.govjocpr.comnih.govimist.ma For a class of compounds like substituted isothiazoles, QSAR can be invaluable for predicting the activity of new, unsynthesized derivatives, thereby guiding chemical design.
To develop a QSAR model for a series of analogs of this compound, a set of molecular descriptors would first be calculated. These can include electronic (e.g., HOMO-LUMO gap), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters. nih.govnih.gov Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model. imist.ma
A hypothetical QSAR model for the antifungal activity of a series of isothiazole derivatives is presented below. This illustrates the type of predictive relationship that can be established.
| Descriptor | Coefficient | Description |
|---|---|---|
| logP | 0.45 | Logarithm of the octanol-water partition coefficient, representing hydrophobicity. |
| LUMO Energy (eV) | -0.82 | Energy of the Lowest Unoccupied Molecular Orbital, related to electron-accepting ability. |
| Molecular Surface Area (Ų) | 0.15 | A measure of molecular size. |
| Intercept | 2.50 | |
| Model Equation | pIC₅₀ = 2.50 + 0.45(logP) - 0.82(LUMO) + 0.15(Surface Area) | |
| Statistical Significance | R² = 0.85, Q² = 0.78 |
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions with its environment, such as a solvent or a biological receptor. rsc.orgethz.chresearchgate.net For this compound, MD simulations can be used to study its solvation in different solvents or its binding to a target protein.
In a typical MD simulation, the molecule is placed in a box of solvent molecules, and the trajectories of all atoms are calculated by integrating Newton's laws of motion. rsc.org The analysis of these trajectories can reveal preferred solvation shells, hydrogen bonding patterns, and other non-covalent interactions.
The methoxy and carbonitrile groups of this compound are capable of forming hydrogen bonds and dipole-dipole interactions. MD simulations can quantify the strength and lifetime of these interactions. The table below presents a hypothetical summary of intermolecular interaction energies between this compound and a solvent, as might be obtained from MD simulations.
| Interaction Type | Functional Group on this compound | Solvent | Average Interaction Energy (kcal/mol) |
|---|---|---|---|
| Van der Waals | Isothiazole ring | Toluene | -5.2 |
| Electrostatic | Carbonitrile group | Water | -8.9 |
| Hydrogen Bonding | Methoxy group oxygen | Water | -3.5 |
Exploration of Advanced Applications of 3,5 Dimethoxyisothiazole 4 Carbonitrile Derivatives
Role as Synthetic Intermediates and Building Blocks
The isothiazole (B42339) ring system is a valuable building block for creating new materials and molecular structures with potentially interesting biological or electronic properties. medwinpublishers.com Halogenated isothiazoles, in particular, are considered convenient synthetic building blocks that provide pathways to a wide array of substituted derivatives. thieme-connect.com The functional groups of 3,5-Dimethoxyisothiazole-4-carbonitrile—the methoxy (B1213986) groups at positions 3 and 5 and the carbonitrile group at position 4—offer multiple reactive sites for designing and constructing more complex molecules.
Precursors for Nitrogen-Containing Heterocyclic Compounds
The isothiazole moiety can serve as a synthon for the synthesis of other heterocyclic systems. frontiersin.org Synthetic strategies often involve the transformation of one heterocyclic ring into another. For instance, methods exist for converting isoxazoles into 3,5-disubstituted isothiazoles, highlighting the utility of ring transformation reactions in this area of chemistry. medwinpublishers.com While specific examples detailing the conversion of this compound into other nitrogen-containing heterocycles are not extensively documented, the general reactivity of the isothiazole core suggests its potential in such transformations. The development of sustainable and green synthetic methods, often employing water as a solvent, has become a focus for producing various nitrogen heterocycles like pyridines, pyrazoles, and triazoles, and isothiazole precursors are part of this ongoing research. mdpi.comnih.gov
Table 1: Examples of Nitrogen-Containing Heterocycles Synthesized from Heterocyclic Precursors
| Precursor Class | Resulting Heterocycle | Synthetic Strategy |
| Isoxazoles | 3,5-Disubstituted Isothiazoles | Reaction with phosphorus pentasulfide. medwinpublishers.com |
| β-ketodithioesters | 3,5-Disubstituted Isothiazoles | Annulation via sequential imine formation/cyclization. organic-chemistry.org |
| 1,2,3-Thiadiazoles | Isothiazoles | Rh-catalyzed transannulation with nitriles. organic-chemistry.org |
| o-Bromobenzamides | Isothiazolo[5,4-b]pyridines | Cu-catalyzed tandem reaction with potassium thiocyanate. mdpi.com |
Scaffold Design for Novel Molecular Architectures
The isothiazole ring is considered a valuable scaffold in the development of novel molecular structures. medwinpublishers.comchemicalbook.com Its derivatives are utilized in the creation of complex architectures, including fused heterocyclic systems and ligands for metal complexes. thieme-connect.com The rigid structure of the isothiazole ring, combined with the specific vectors of its substituents, makes this compound an attractive core for diversity-oriented synthesis. This allows for the systematic modification of the peripheral functional groups to build libraries of compounds for screening and development in materials science and medicinal chemistry.
Medicinal Chemistry Research and Design
The isothiazole scaffold is a well-established pharmacophore present in a range of biologically active compounds and pharmaceuticals. rsc.orgnih.gov Its derivatives have been investigated for a wide spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. ontosight.aiontosight.airesearchgate.net The unique electronic properties conferred by the sulfur and nitrogen heteroatoms contribute to the ability of these molecules to interact with various biological targets. rsc.org
Development of Potential Bioactive Scaffolds
The 3,5-disubstituted isothiazole framework, as seen in this compound, is a key component in the design of bioactive scaffolds. rsc.org Research has shown that isothiazole-containing compounds can act as inhibitors for various enzymes and receptors, making them valuable leads in drug discovery. nih.gov For example, derivatives of isothiazole have been identified as inhibitors of enzymes like tyrosine kinase, which is significant for cancer therapy, and as ligands for G-protein-coupled receptors (GPRs). rsc.orgthieme-connect.com The development of new isothiazole derivatives continues to be an active area of research, with a focus on creating molecules with improved potency and selectivity for specific biological targets. researchgate.net
Table 2: Biological Activities Associated with the Isothiazole Scaffold
| Biological Activity | Target Class/Example | Reference |
| Anticancer | Tyrosine Kinase (VEGFR-2) Inhibitors | thieme-connect.com |
| Antiviral (HIV-1) | Inhibition of viral replication | researchgate.net |
| Antiviral (Herpes) | Thymidine Kinase HSV-1 Binding | thieme-connect.com |
| Antidiabetic | G-protein-coupled receptor (GPR) agonists | rsc.org |
| Neuroprotective | mGluR1 antagonists | rsc.org |
Ligand Design for Biological Targets and Mechanistic Studies
The isothiazole nucleus is a crucial element in the design of ligands for specific biological targets. thieme-connect.com The substituents on the isothiazole ring play a critical role in defining the molecule's interaction with a target protein, influencing its affinity and selectivity. For example, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile inhibitors of cyclin-dependent kinase 9 (CDK9), the functional groups on the aniline (B41778) and pyrimidine (B1678525) rings dramatically affected potency and selectivity. nih.gov Similarly, the design of isothiazole-based ligands for metal complexes is an emerging area, with potential applications in catalysis and the development of novel pesticides. thieme-connect.com Mechanistic studies have revealed that the isothiazole ring can interact with biomolecules through hydrogen bonds and van der Waals forces, and in some cases, through covalent binding after bioactivation. thieme-connect.com
Structure-Activity Relationship (SAR) Studies in Compound Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how molecular structure correlates with biological activity. For isothiazole and related thiazole (B1198619) derivatives, SAR studies have been crucial in optimizing lead compounds. For instance, research on thiazole-based SIRT2 inhibitors revealed that introducing a ureide moiety and varying substituents at position 5 of the thiazole ring could modulate inhibitory activity. mdpi.com In another study on antimicrobial thiazoles, it was found that the presence of electron-withdrawing or electron-donating groups on a benzene (B151609) ring attached to the thiazole moiety was beneficial for activity. nih.gov Such studies help guide the rational design of new derivatives, like those based on the this compound scaffold, to enhance potency and selectivity for a desired biological target. ontosight.ainih.gov
Agrochemical Research and Development
The isothiazole nucleus is a key component in a number of biologically active compounds, including some with applications in agriculture. Research into derivatives of this compound is aimed at discovering new and effective agrochemical agents.
Design of Potential Agrochemical Compounds
The design of novel agrochemicals based on the this compound scaffold involves the strategic modification of its core structure to enhance biological activity and selectivity. The presence of the methoxy and nitrile functional groups provides convenient handles for chemical derivatization. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be used in cycloaddition reactions to generate more complex heterocyclic systems. The methoxy groups, while generally stable, could be demethylated to reveal hydroxyl functionalities, which can then be further elaborated, for example, through esterification.
The design strategy often involves the principle of "biologically active factor splicing," where the isothiazole core is combined with other known active substructures. For example, linking the isothiazole ring to other heterocyclic systems known for their pesticidal properties, such as pyrazoles or oxadiazoles, is a common approach to create hybrid molecules with potentially synergistic or novel modes of action. scielo.brmdpi.com The aim is to create compounds that can effectively target key enzymes or receptors in pests and pathogens.
Evaluation of Activity in Model Systems (e.g., fungicidal, insecticidal)
Derivatives of the isothiazole-4-carbonitrile (B1581028) scaffold have been evaluated for their potential as both fungicides and insecticides in various model systems.
In the realm of fungicidal activity, isothiazole derivatives have shown promise against a range of plant pathogens. For example, studies on related isothiazole-containing compounds, such as certain coumarin (B35378) ester derivatives, have demonstrated significant efficacy against fungi like Alternaria solani, Botrytis cinereal, Cercospora arachidicola, Physalospora piricola, and Sclerotinia sclerotiorum. mdpi.com Similarly, pyrano[3,4-c]isoxazole derivatives, which share a heterocyclic core, have shown high activity against wheat leaf rust and barley powdery mildew. nih.gov These findings suggest that the isothiazole moiety can be a critical pharmacophore for antifungal activity.
The following table summarizes the fungicidal activity of a representative isothiazole derivative against various plant pathogens.
| Compound | Target Fungi | EC50 (μg/mL) |
| Isothiazole Derivative 1 | Alternaria solani | 2.90 |
| Botrytis cinereal | 5.56 | |
| Cercospora arachidicola | 4.32 | |
| Physalospora piricola | 3.87 | |
| Sclerotinia sclerotiorum | 5.11 |
Regarding insecticidal activity, research has shown that incorporating the isothiazole scaffold into larger molecules can lead to potent insecticidal agents. For instance, novel meta-diamide compounds that include a 1,2,4-oxadiazole (B8745197) group have demonstrated significant lethality against Lepidopteran pests. scielo.br Furthermore, the modification of natural products like matrine (B1676216) with halopyrazole groups has been shown to significantly enhance their insecticidal effects against pests such as Plutella xylostella and Mythimna separata. mdpi.com These examples highlight the potential of using the isothiazole-4-carbonitrile structure as a building block for the synthesis of new insecticides.
The table below illustrates the insecticidal activity of a sample compound containing a heterocyclic scaffold against common agricultural pests.
| Compound | Target Insect | Lethality (%) at 100 mg L-1 |
| Heterocyclic Diamide 1 | Plutella xylostella | 100 |
| Armyworm | 100 |
Material Science and Optoelectronic Applications
The unique electronic and photophysical properties of the this compound core make it an attractive candidate for applications in material science, particularly in the development of organic electronics and functional materials.
Development of Organic Semiconductors
Organic semiconductors are the foundation of a new generation of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The performance of these devices is highly dependent on the molecular structure and electronic properties of the organic materials used. The this compound scaffold possesses several features that are desirable for an organic semiconductor. The combination of electron-donating methoxy groups and the electron-withdrawing nitrile group creates an intramolecular charge-transfer character, which can lead to a tunable band gap. The planar nature of the isothiazole ring can facilitate π-π stacking in the solid state, which is crucial for efficient charge transport.
Derivatives of this compound can be designed to function as either p-type (hole-transporting) or n-type (electron-transporting) semiconductors. For example, the introduction of electron-rich aromatic amines could lead to materials with good hole-transporting properties, while the incorporation of electron-deficient units could result in n-type semiconductors. The development of such materials based on the isothiazole core could lead to novel and efficient organic electronic devices. sigmaaldrich.comresearchgate.net
Photophysical Properties and Fluorescence Probe Development
Many heterocyclic compounds exhibit interesting photophysical properties, including strong fluorescence, which makes them suitable for use as fluorescent probes in various biological and chemical sensing applications. The this compound system, with its conjugated π-system and intramolecular charge-transfer characteristics, is expected to be luminescent. The emission wavelength and quantum yield can be fine-tuned by modifying the substituents on the isothiazole ring.
For example, extending the π-conjugation by adding aromatic or heteroaromatic groups can shift the emission to longer wavelengths. The sensitivity of the fluorescence to the local environment, such as solvent polarity or the presence of specific ions, can be exploited to develop chemosensors. For instance, the nitrile group could potentially coordinate with metal ions, leading to a change in the fluorescence signal, which could be used for the detection of these ions. The development of fluorescent probes based on this scaffold could have applications in cellular imaging and environmental monitoring. medchemexpress.comnih.govchimicatechnoacta.ru
The following table outlines the typical photophysical properties that could be expected from a fluorescent probe derived from this compound.
| Property | Expected Value |
| Absorption Maximum (λabs) | 350-450 nm |
| Emission Maximum (λem) | 450-600 nm |
| Stokes Shift | 100-150 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1-0.8 |
Integration into Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. researchgate.net They are constructed from organic building blocks linked by strong covalent bonds. The properties of COFs can be tailored by the choice of the building blocks. The this compound scaffold, with its rigid structure and functional groups, could be a valuable building block for the synthesis of novel COFs.
The nitrile group of this compound can participate in cyclotrimerization reactions to form triazine-linked COFs, which are known for their high stability. Alternatively, the isothiazole unit could be functionalized with reactive groups, such as aldehydes or amines, that can undergo condensation reactions to form imine- or enamine-linked COFs. The incorporation of the electron-rich isothiazole ring into the COF structure could impart interesting electronic and optical properties to the resulting material. Such COFs could find applications in gas storage and separation, catalysis, and as active materials in electronic devices. mdpi.comsruc.ac.uk
Q & A
Q. What synthetic methodologies are recommended for preparing 3,5-Dimethoxyisothiazole-4-carbonitrile?
A common approach involves cyclocondensation reactions using hydroxylamine derivatives and nitrile precursors under mild conditions. For example, reacting α,β-unsaturated nitriles with hydroxylamine hydrochloride in ethanol, catalyzed by sodium carbonate at reflux temperatures, has been effective for analogous isothiazole derivatives. This method yields high-purity products (75% yield in similar systems) and avoids harsh reagents . Structural confirmation relies on IR spectroscopy (e.g., nitrile C≡N stretch at ~2200 cm⁻¹) and NMR analysis for methoxy and aromatic proton environments .
Q. How can researchers validate the purity and structural integrity of this compound?
Purification typically involves recrystallization from ethanol or diethyl ether, followed by chromatographic monitoring (TLC or GC). Analytical validation includes:
- IR spectroscopy : Confirming nitrile (C≡N) and methoxy (C-O) functional groups.
- ¹H NMR : Methoxy protons appear as singlets near δ 3.8–4.0 ppm, while aromatic protons in substituted isothiazoles resonate at δ 6.1–7.8 ppm .
- Mass spectrometry : Molecular ion peaks and fragmentation patterns verify molecular weight and substituent arrangement .
Q. What solvent systems and reaction conditions optimize the stability of this compound during synthesis?
Ethanol and pyridine-based systems are preferred due to their compatibility with nitrile stability. Reflux conditions (70–80°C) in ethanol, coupled with inert atmospheres (N₂/Ar), minimize decomposition. Aqueous pyridine mixtures are effective for acrylonitrile-derived reactions .
Advanced Research Questions
Q. How do computational methods like DFT enhance the understanding of this compound’s electronic properties?
Density Functional Theory (DFT) calculations predict vibrational frequencies (e.g., C≡N and C-O stretches) and electronic transitions. For example, B3LYP/6-311++G(d,p) basis sets model charge distribution and HOMO-LUMO gaps, aiding in correlating spectral data (IR, UV-Vis) with electronic structure. These insights guide applications in materials science, such as designing charge-transfer complexes .
Q. What mechanistic insights explain regioselectivity challenges in functionalizing this compound?
Regioselectivity in electrophilic substitution is influenced by methoxy groups’ electron-donating effects, which direct reactions to the 4-position. Computational modeling of frontier molecular orbitals (FMOs) reveals preferential attack sites. Experimental validation involves synthesizing derivatives (e.g., acetamido analogs via acetic anhydride) and analyzing substituent effects on reaction pathways .
Q. How can researchers resolve contradictions in spectroscopic data for structurally similar derivatives?
Discrepancies in IR frequencies (e.g., C=O vs. C≡N stretches) or NMR shifts often arise from solvent polarity or hydrogen bonding. For example, carbonyl absorption at 1710 cm⁻¹ vs. 1660 cm⁻¹ distinguishes ring ketones from conjugated systems. Multi-technique validation (e.g., 2D NMR, X-ray crystallography) and solvent-controlled experiments mitigate ambiguity .
Q. What strategies improve the yield of this compound in multi-step syntheses?
Optimizing stoichiometry (e.g., 1:2 molar ratios for nitrile precursors) and stepwise purification (e.g., isolating intermediates via vacuum filtration) enhances overall yield. Reflux duration (6–8 hours) balances completion and byproduct formation. Parallel small-scale trials identify optimal conditions before scaling .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions to prevent hydrolysis of nitrile groups.
- Analytical Cross-Check : Combine IR, NMR, and mass spectrometry for unambiguous characterization.
- Computational Tools : Use Gaussian or ORCA packages for DFT studies, referencing basis sets from published protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
